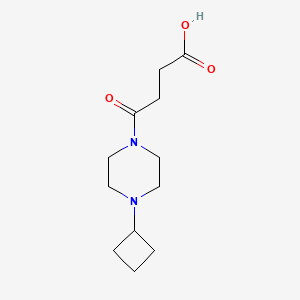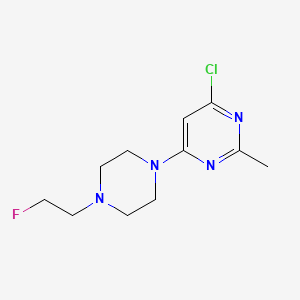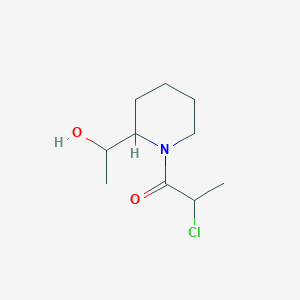
4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid, more commonly known as CBP, is a synthetic organic compound that is widely used in scientific research. It is a cyclic, four-membered ring structure that contains a piperazine ring and a carboxylic acid group. CBP is an important molecule in a variety of biochemical and physiological processes, and it has been used in a range of scientific studies, including pharmacology, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Psychotropic Activity Spectrum
One study focused on the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, revealing that compounds within this series exhibit varying psychopharmacological effects. Notably, two compounds demonstrated anxiogenic properties without impairing cognitive potential, and another showed an anxiolytic trend. This indicates a potential application in developing pharmaceutical substances with specific psychotropic profiles (Pulina et al., 2022).
Molecular and Spectroscopic Analysis
Another research avenue involves detailed molecular and spectroscopic analysis of compounds related to 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid. For instance, the molecular structure, vibrational spectroscopy, and electronic properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were elucidated using various spectroscopic methods. This compound's analysis provides insights into its potential optical and electronic applications, highlighting its significance in materials science (Raju et al., 2015).
Methionine Salvage Pathway
In the realm of biochemistry, 4-Methylthio-2-oxobutanoic acid, a compound related to 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid, has been studied for its role in the methionine salvage pathway. This pathway is crucial for converting methylthioadenosine to adenine and methionine. The compound's ability to inhibit growth and induce apoptosis in human cell lines suggests potential therapeutic applications, particularly in cancer treatment (Tang et al., 2006).
Nitrogenous Compounds from Deep Sea Fungi
Research on nitrogenous compounds, including those structurally related to 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid, isolated from deep-sea-derived fungi, has revealed new compounds with potential cytotoxic and antiviral activities. Such studies expand the chemical diversity available for drug discovery and highlight the deep sea as a valuable source of novel bioactive compounds (Luo et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid is the histamine receptors, specifically the H3 and H4 receptors . Histamine is a biogenic amine that plays a significant role in the human organism as a mediator and neurotransmitter . It is involved in numerous physiological and pathophysiological processes including immunological response, inflammation, allergic response, gastric acid secretion, cell proliferation, wound healing, cognitive function, memory, sleep cycle, endocrine homeostasis, and modulation of tumor growth .
Mode of Action
Antagonists at the H3 and H4 receptors would block the action of histamine, preventing it from exerting its effects .
Biochemical Pathways
The biochemical pathways affected by 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid would be those involving histamine. By blocking the H3 and H4 receptors, this compound could potentially affect a wide range of processes, from inflammation and allergic responses to gastric acid secretion and neurotransmitter release .
Result of Action
The molecular and cellular effects of 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid’s action would depend on the specific physiological or pathophysiological process being targeted. For example, if used as an antihistamine, it could potentially reduce inflammation and allergic responses .
Propiedades
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(4-5-12(16)17)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKERPWVOSRHRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477693.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477697.png)









![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)